Hydroxy Nefazodone-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Nefazodone-d6 Hydrochloride is a deuterated form of Hydroxy Nefazodone, a derivative of the antidepressant Nefazodone. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d6) is used to trace the compound in various biological and chemical processes, providing valuable insights into its behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Nefazodone-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated intermediate compounds. One common method involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilyl chloride and hydrochloric acid . This process yields the deuterated form of Nefazodone, which is then further reacted to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Nefazodone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield deuterated ketones, while reduction can produce various deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Hydroxy Nefazodone-d6 Hydrochloride is widely used in scientific research due to its unique properties:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of Nefazodone and its metabolites.
Biochemistry: The compound is employed in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Research on its effects and interactions helps in developing new antidepressant therapies.
Industry: It is used in the development of new chemical processes and the synthesis of deuterated drugs.
Wirkmechanismus
Hydroxy Nefazodone-d6 Hydrochloride exerts its effects by interacting with the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake . This dual action helps in modulating serotonin levels in the brain, which is crucial for its antidepressant effects. The deuterium labeling allows researchers to trace its interactions and understand its mechanism of action in detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nefazodone: The parent compound, used as an antidepressant.
Trazodone: Another antidepressant with a similar structure but different pharmacological profile.
Deuterated Nefazodone: Similar to Hydroxy Nefazodone-d6 Hydrochloride but without the hydroxy group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in research studies. This makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Nefazodone and its derivatives.
Eigenschaften
CAS-Nummer |
1330260-82-6 |
---|---|
Molekularformel |
C25H33Cl2N5O3 |
Molekulargewicht |
528.508 |
IUPAC-Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |
InChI-Schlüssel |
SOIINUSEPKIUJO-QHTXBSPRSA-N |
SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
Synonyme |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Hydrochloride; OH-NEF-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.